RyRs activator 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

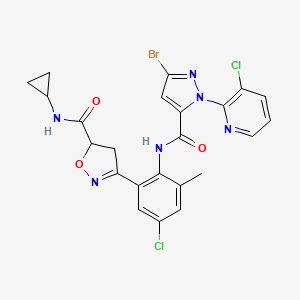

C23H19BrCl2N6O3 |

|---|---|

Molecular Weight |

578.2 g/mol |

IUPAC Name |

3-[2-[[3-bromo-1-(3-chloro-2-pyridinyl)pyrazole-5-carbonyl]amino]-5-chloro-3-methylphenyl]-N-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C23H19BrCl2N6O3/c1-11-7-12(25)8-14(16-9-18(35-31-16)23(34)28-13-4-5-13)20(11)29-22(33)17-10-19(24)30-32(17)21-15(26)3-2-6-27-21/h2-3,6-8,10,13,18H,4-5,9H2,1H3,(H,28,34)(H,29,33) |

InChI Key |

IRIBEVXVZJQDMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C4=NOC(C4)C(=O)NC5CC5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Activator Mechanism of Ryanodine Receptor 3 (RyR3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ryanodine receptor 3 (RyR3), a crucial intracellular calcium release channel, plays a significant role in a variety of physiological processes, particularly in the brain and smooth muscle.[1] Unlike its more extensively studied counterparts, RyR1 and RyR2, RyR3 exhibits distinct activation characteristics, including a heightened sensitivity to certain agonists.[2] This guide provides a comprehensive technical overview of the mechanisms governing RyR3 activation. It delves into the roles of key physiological and pharmacological activators, presenting quantitative data on their effects. Detailed experimental protocols for studying RyR3 function are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the intricate processes involved in RyR3-mediated calcium release.

Introduction to Ryanodine Receptor 3 (RyR3)

Ryanodine receptors (RyRs) are large, homotetrameric protein complexes that form calcium channels in the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR).[3] There are three mammalian isoforms: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is more widely expressed, with notable concentrations in the brain, diaphragm, and smooth muscle.[3][4] RyR3 is involved in diverse cellular functions, including synaptic plasticity and muscle contraction.[5] The activation of RyR3 leads to the release of Ca²⁺ from intracellular stores, a fundamental process in cellular signaling.[5]

The mechanism of RyR3 activation involves a complex interplay of various endogenous and exogenous molecules that bind to specific sites on the receptor, inducing conformational changes that lead to channel opening.[6] Understanding these mechanisms is paramount for developing targeted therapeutic interventions for diseases associated with aberrant RyR3 function.

Key Activators and Their Mechanism of Action

The activity of the RyR3 channel is modulated by a variety of ligands, including ions, small molecules, and proteins. The primary activators include cytosolic calcium (Ca²⁺), adenosine triphosphate (ATP), caffeine, and cyclic adenosine diphosphate-ribose (cADPR).

Calcium (Ca²⁺)

Calcium itself is a primary activator of RyR3, a process known as Calcium-Induced Calcium Release (CICR).[7] RyR3 channels, at variance with RyR1 channels, are not activated by Ca²⁺ at nanomolar concentrations in the presence of 1 mM ATP.[8] However, a shift to a high open-probability is observed when Ca²⁺ concentrations are increased to the micromolar range.[8] Notably, RyR3 channels are not inactivated at Ca²⁺ concentrations up to 1 mM, a key distinction from RyR1.[8] Single-channel analysis has revealed that RyR3 has a lower sensitivity to Ca²⁺ inactivation compared to RyR1.[9]

Adenosine Triphosphate (ATP)

ATP is a significant endogenous activator of RyR3. In the absence of Ca²⁺, RyR3 channels are not active; however, the addition of 1 mM ATP can gate the channel, leading to long open times.[10] This suggests that ATP can sensitize the RyR3 channel to activation by other ligands or act as a direct agonist.

Caffeine

Caffeine is a well-known pharmacological activator of all RyR isoforms. Studies on HEK293 cells expressing RyR isoforms have shown that RyR3-expressing cells respond to lower concentrations of caffeine than RyR1-expressing cells.[11] The threshold for caffeine-induced Ca²⁺ release is between 0.0625-0.1250 mM for RyR3, compared to 0.125-0.250 mM for RyR1.[11] This indicates a higher sensitivity of RyR3 to caffeine.

Cyclic Adenosine Diphosphate-Ribose (cADPR)

cADPR is an endogenous second messenger that has been shown to activate RyR3. In single-channel experiments, 1 μM cADPR significantly enhances the Ca²⁺ sensitivity of RyR3 channels.[9] In the presence of cADPR, the EC₅₀ for Ca²⁺ activation of RyR3 is shifted to a lower concentration (0.38 ± 0.2 μM) compared to its absence (3.2 ± 0.2 μM).[9] This potentiation of Ca²⁺-induced activation by cADPR suggests a crucial role for this molecule in modulating RyR3 activity in cellular signaling pathways. Notably, under the same experimental conditions, RyR1 channels did not respond to cADPR.[9]

Quantitative Data on RyR3 Activation

The following tables summarize the available quantitative data on the activation of the RyR3 channel by various agonists. The data is compiled from single-channel recording studies.

| Activator | Parameter | Value | Species | Experimental Conditions | Reference |

| Ca²⁺ | EC₅₀ | 3.2 ± 0.2 μM | Bovine | 1 mM ATP, planar lipid bilayer | [9] |

| Ca²⁺ + cADPR | EC₅₀ of Ca²⁺ | 0.38 ± 0.2 μM | Bovine | 1 mM ATP, 1 μM cADPR, planar lipid bilayer | [9] |

| Caffeine | Threshold | 0.0625 - 0.1250 mM | Recombinant | HEK293 cells, Fura-2 imaging | [11] |

| Activator/Condition | Open Probability (Po) | Species | Experimental Conditions | Reference |

| Nanomolar [Ca²⁺] + 1 mM ATP | Close to zero | Bovine | Planar lipid bilayer | [8] |

| Micromolar [Ca²⁺] | Shift to high open probability | Bovine | Planar lipid bilayer | [8] |

| 100 nM [Ca²⁺] + 1 µM cADPR | 0.41 ± 0.15 (from 0.02 ± 0.02) | Bovine | 1 mM ATP, planar lipid bilayer | [9] |

Experimental Protocols

Single-Channel Recording of RyR3 in Planar Lipid Bilayers

This protocol is based on the methodology described by Sonnleitner et al. (1998).[9]

1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

-

Isolate SR vesicles from bovine diaphragm muscle, which expresses both RyR1 and RyR3, using differential centrifugation.

-

Resuspend the final microsomal pellet in a buffer containing 300 mM sucrose and protease inhibitors.

-

Store the vesicles at -80°C.

2. Planar Lipid Bilayer Formation:

-

Form a planar lipid bilayer across a small aperture (100-250 µm diameter) in a polysulfone cup separating two chambers (cis and trans).

-

The lipid solution consists of a 5:3:2 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane.

3. Fusion of SR Vesicles:

-

Add SR vesicles to the cis chamber (representing the cytosolic side).

-

Induce fusion of the vesicles with the planar lipid bilayer by adding a salt gradient (e.g., 300 mM CsCl or KCl to the cis chamber).

4. Recording and Data Acquisition:

-

Use Ag/AgCl electrodes to apply a holding potential and record single-channel currents.

-

The cis chamber is held at virtual ground, and the trans chamber (representing the luminal side) is clamped at a defined potential.

-

Amplify the current signal using a patch-clamp amplifier, filter it, and digitize it for computer analysis.

-

The standard recording solution in the cis chamber contains 250 mM HEPES, 110 mM Tris, pH 7.4, with varying concentrations of Ca²⁺, ATP, and other activators. The trans chamber contains 50 mM Ca(OH)₂ and 250 mM HEPES, pH 7.4.

5. Data Analysis:

-

Analyze the single-channel recordings to determine the open probability (Po), mean open and closed times, and single-channel conductance.

-

Po is typically calculated as the total open time divided by the total recording time.

[³H]Ryanodine Binding Assay

This protocol is a generalized procedure based on descriptions in various studies.[12]

1. Preparation of Microsomes:

-

Prepare microsomal fractions from tissues or cells expressing RyR3 as described for single-channel recording.

2. Binding Reaction:

-

In a microcentrifuge tube, combine the microsomal preparation with a binding buffer containing a defined concentration of [³H]ryanodine (e.g., 2-10 nM).

-

The binding buffer typically contains 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4, and varying concentrations of Ca²⁺ and other modulators.

-

To determine non-specific binding, include a parallel set of tubes with a high concentration of unlabeled ryanodine (e.g., 10 µM).

3. Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 2-3 hours) to reach equilibrium.

4. Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quickly wash the filters with ice-cold wash buffer to remove unbound [³H]ryanodine.

5. Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the amount of bound [³H]ryanodine using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

Intracellular Ca²⁺ Imaging using Fura-2 AM

This protocol is based on standard procedures for intracellular calcium measurements.[3][13]

1. Cell Culture and Loading:

-

Culture HEK293 cells stably expressing RyR3 on glass coverslips.

-

Wash the cells with a physiological salt solution (e.g., Krebs-Ringer-HEPES).

-

Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in the salt solution for 30-60 minutes at room temperature in the dark.

2. De-esterification:

-

Wash the cells with the salt solution to remove extracellular Fura-2 AM.

-

Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.

3. Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm using a CCD camera.

4. Experimental Procedure:

-

Perfuse the cells with the salt solution and establish a baseline fluorescence ratio.

-

Apply activators (e.g., caffeine, ATP) via the perfusion system.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

5. Data Analysis:

-

The 340/380 nm ratio is proportional to the intracellular Ca²⁺ concentration.

-

Calibrate the fluorescence ratios to absolute Ca²⁺ concentrations using the Grynkiewicz equation, which requires determination of the minimum (Rmin) and maximum (Rmax) ratios.

Visualizations: Signaling Pathways and Experimental Workflows

RyR3 Activation Signaling Pathway

Caption: A simplified signaling pathway of RyR3 activation by various agonists.

Experimental Workflow for Single-Channel Recording

Caption: Workflow for studying RyR3 activity using single-channel recording.

Experimental Workflow for [³H]Ryanodine Binding Assay

Caption: Workflow for the [³H]ryanodine binding assay to assess RyR3 activity.

Experimental Workflow for Intracellular Ca²⁺ Imaging

Caption: Workflow for measuring RyR3-mediated Ca²⁺ release using Fura-2 imaging.

Conclusion

The activation of the RyR3 channel is a multifaceted process governed by the interplay of several key activators. RyR3 displays unique functional properties, including a requirement for micromolar Ca²⁺ for activation, a lack of inactivation at high Ca²⁺ concentrations, and a heightened sensitivity to caffeine and cADPR compared to other isoforms. These distinct characteristics underscore the specialized roles of RyR3 in cellular calcium signaling. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the intricacies of RyR3 function further. A thorough understanding of the RyR3 activator mechanism is essential for the development of novel therapeutic strategies targeting diseases where RyR3-mediated calcium dysregulation is implicated.

References

- 1. Evidence for novel caffeine and Ca2+ binding sites on the lobster skeletal ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cryo-EM investigation of ryanodine receptor type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brainvta.tech [brainvta.tech]

- 4. personales.upv.es [personales.upv.es]

- 5. researchgate.net [researchgate.net]

- 6. Ca2+-mediated activation of the skeletal-muscle ryanodine receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three-dimensional reconstruction of the recombinant type 3 ryanodine receptor and localization of its amino terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional properties of the ryanodine receptor type 3 (RyR3) Ca2+ release channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. ATP-induced activation of expressed RyR3 at low free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Numerical analysis of ryanodine receptor activation by L-type channel activity in the cardiac muscle diad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. moodle2.units.it [moodle2.units.it]

The Physiological Role of Ryanodine Receptor 3 (RyR3) Activators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine receptors (RyRs) are a family of intracellular calcium channels crucial for regulating cytosolic calcium concentrations, which in turn governs a vast array of cellular processes.[1][2] Among the three mammalian isoforms (RyR1, RyR2, and RyR3), RyR3 has emerged as a protein of significant interest due to its distinct expression pattern and functional properties.[3][4] While RyR1 and RyR2 are predominantly associated with excitation-contraction coupling in skeletal and cardiac muscle, respectively, RyR3 exhibits a more widespread, albeit generally lower, level of expression in tissues including the brain, smooth muscle, and diaphragm.[4][5][6] This guide provides a comprehensive overview of the physiological roles of RyR3 activators, detailing their effects, the experimental methodologies used to study them, and the signaling pathways involved.

Physiological Roles of RyR3 Activation

Activation of RyR3 channels leads to the release of calcium from intracellular stores, primarily the endoplasmic and sarcoplasmic reticulum. This calcium release participates in a variety of physiological processes, from muscle contraction to synaptic plasticity.

In Skeletal Muscle

In neonatal skeletal muscle, RyR3 is more widely expressed and plays a significant role in optimizing muscle contractility.[5] Studies on RyR3 knockout mice have demonstrated that its absence leads to impaired contractile responses to both electrical stimulation and caffeine in neonatal, but not adult, skeletal muscle.[5] This suggests that RyR3 contributes to the amplification of calcium release initiated by RyR1 during excitation-contraction coupling in developing muscle.[5] While RyR1 is the primary channel responsible for this coupling, RyR3 appears to modulate the efficiency of the process.[5][7]

In the Central Nervous System

RyR3 is preferentially expressed in several brain regions, including the hippocampus, striatum, and olfactory bulb.[8][9] Its activation is implicated in several key neuronal functions:

-

Synaptic Plasticity: RyR3 is involved in modulating long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory.[8] Knockout of RyR3 has been shown to impair certain forms of LTP.[8]

-

Neurotransmitter Release: Studies have indicated that RyR3 participates in the release of neurotransmitters like dopamine in the striatum.[10]

-

Neuronal Excitability: RyR3 activity contributes to the modulation of neuronal excitability by influencing afterhyperpolarization currents.[11]

-

Behavior: RyR3 knockout mice exhibit distinct behavioral phenotypes, including hyperactivity and altered social behavior, suggesting a role for RyR3 in complex neurological functions.[9][10]

RyR3 Activators

RyR3 channels are modulated by a variety of endogenous and exogenous activators.

-

Calcium: Like other RyR isoforms, RyR3 is activated by cytosolic calcium in a process known as calcium-induced calcium release (CICR).[2] However, RyR3 channels exhibit a lower sensitivity to calcium for activation compared to RyR1.[12]

-

Caffeine: A well-known exogenous activator of all RyR isoforms, caffeine induces calcium release by sensitizing the receptor to calcium.[13] RyR3, along with RyR2, is more sensitive to caffeine than RyR1.[13]

-

Cyclic Adenosine Diphosphoribose (cADPR): This endogenous second messenger has been shown to activate RyR3 channels, suggesting a role in intracellular signaling pathways independent of or synergistic with CICR.[12]

-

ATP: Adenosine triphosphate can also modulate RyR3 activity, often potentiating calcium-dependent activation.[12]

Quantitative Data on RyR3 Activator Effects

The following tables summarize key quantitative data from studies on RyR3 activators.

| Activator | Parameter | Value | Species/Tissue | Reference |

| cADPR | EC50 | 0.38 ± 0.2 μM | Bovine Diaphragm | [12] |

| Calcium | EC50 (in the absence of cADPR) | 3.2 ± 0.2 μM | Bovine Diaphragm | [12] |

| Genotype | Behavioral Test | Parameter | Result | Reference |

| RyR3–/– | Open Field Test | Total Distance Traveled | Significantly greater than controls (p < 0.0001) | [10] |

| RyR3–/– | Light–Dark Transition Test | Total Distance Traveled | Significantly greater than controls (p < 0.0001) | [10] |

| RyR3–/– | Elevated Plus-Maze Test | Total Distance Traveled | Significantly greater than controls (p = 0.0038) | [10] |

| RyR3–/– | Social Interaction Test | Total Distance Traveled | Significantly greater than controls (p < 0.0001) | [10] |

| RyR3–/– | Social Interaction Test | Social Contact Duration | Significantly decreased compared to controls | [10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of RyR3 activators.

Single-Channel Analysis of RyR3

This protocol is adapted from studies investigating the functional properties of RyR3 channels.[12]

-

Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from tissues expressing RyR3 (e.g., diaphragm muscle) through differential centrifugation.

-

Bilayer Formation: Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: Add SR vesicles to the cis chamber. Fusion of a vesicle with the bilayer incorporates the RyR channel into the artificial membrane.

-

Electrophysiological Recording: Apply a holding potential across the bilayer using Ag/AgCl electrodes and record single-channel currents using a patch-clamp amplifier. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.

-

Solution Exchange: Perfuse the cis chamber with solutions containing varying concentrations of activators (e.g., Ca²⁺, cADPR, ATP) and inhibitors to characterize the channel's gating properties. The trans chamber is typically filled with a high Ca²⁺ solution to act as the charge carrier.

-

Data Analysis: Analyze the recorded single-channel currents to determine open probability (Po), mean open time, and mean closed time.

Measurement of Muscle Contractility

This protocol is based on studies of neonatal skeletal muscle from RyR3 knockout mice.[5]

-

Muscle Preparation: Dissect small muscle strips (e.g., from the diaphragm) from neonatal wild-type and RyR3 knockout mice.

-

Mounting: Mount the muscle strips vertically in an organ bath containing oxygenated Krebs-Ringer solution at a controlled temperature.

-

Stimulation: Elicit contractions through electrical field stimulation using platinum electrodes. Vary the frequency of stimulation to induce single twitches or fused tetani.

-

Force Transduction: Connect one end of the muscle strip to a force transducer to measure isometric tension.

-

Pharmacological Activation: Induce contractures by adding caffeine to the organ bath at various concentrations.

-

Data Acquisition and Analysis: Record the force generated by the muscle strips and analyze parameters such as twitch amplitude, time to peak tension, and maximal tetanic tension. Compare the responses between wild-type and RyR3 knockout mice.

Contextual Fear Conditioning

This protocol assesses associative learning and memory in mice.[14]

-

Habituation (Day 1): Place the mouse in the conditioning chamber and allow it to explore freely for a set period (e.g., 2 minutes).

-

Conditioning (Day 1): Present a neutral conditioned stimulus (CS), such as an auditory cue (e.g., a tone), for a specific duration (e.g., 30 seconds). During the final seconds of the CS, deliver an aversive unconditioned stimulus (US), typically a mild electric footshock (e.g., 2 seconds). Repeat this pairing multiple times with an inter-trial interval.

-

Context Test (Day 2): Return the mouse to the same conditioning chamber without presenting the CS or US. Record the amount of time the mouse spends "freezing" (a state of immobility) as a measure of contextual fear memory.

-

Cued Test (Day 3): Place the mouse in a novel chamber with different contextual cues. After a period of habituation, present the CS (the auditory cue) without the US. Measure the freezing behavior as an index of cued fear memory.

-

Data Analysis: Use automated video tracking software or manual scoring to quantify the duration of freezing behavior in each test. Compare the freezing levels between different genotypes.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to RyR3 activation.

Caption: Signaling pathways leading to RyR3 activation.

Caption: Experimental workflow for studying RyR3 function using knockout mice.

Conclusion

The activation of RyR3 plays a multifaceted role in cellular physiology, particularly in the developing skeletal muscle and the central nervous system. While not always the primary initiator of calcium release, RyR3 acts as a crucial modulator and amplifier of calcium signals, fine-tuning processes from muscle contraction to synaptic plasticity and behavior. The distinct pharmacology and activation properties of RyR3, including its sensitivity to cADPR, highlight its potential as a therapeutic target for a range of neurological and muscular disorders. Further research utilizing the detailed experimental protocols outlined in this guide will continue to unravel the intricate physiological and pathological roles of RyR3 and its activators, paving the way for novel drug development strategies.

References

- 1. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 5. hellobio.com [hellobio.com]

- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]

- 7. mmpc.org [mmpc.org]

- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 12. A method for recording the two phases of dopamine release in mammalian brain striatum slices - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]

Endogenous Activators of Ryanodine Receptor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine receptor 3 (RyR3) is an intracellular calcium release channel predominantly located on the endoplasmic and sarcoplasmic reticulum. As a member of the ryanodine receptor family, RyR3 plays a crucial role in modulating intracellular calcium (Ca2+) signaling in various tissues, including the brain, skeletal muscle, and smooth muscle.[1][2] Unlike its more extensively studied counterparts, RyR1 and RyR2, the precise physiological and pathological roles of RyR3 are still being elucidated. This technical guide provides an in-depth overview of the known endogenous activators of RyR3, presenting quantitative data, detailed experimental methodologies, and key signaling pathways to aid researchers and professionals in the field of drug development.

Endogenous Activators of RyR3

The activity of the RyR3 channel is intricately regulated by a variety of endogenous molecules. These activators can directly bind to the receptor or modulate its function through indirect mechanisms, influencing its open probability and Ca2+ release properties. The primary endogenous activators of RyR3 are cytosolic Ca2+, adenosine triphosphate (ATP), and calmodulin (CaM). Additionally, cyclic adenosine diphosphoribose (cADPR) and the cellular redox state have been shown to modulate RyR3 activity.

Calcium (Ca2+)

Calcium itself is a principal endogenous activator of RyR3, a phenomenon known as Calcium-Induced Calcium Release (CICR).[3] RyR3 channels exhibit a biphasic response to cytosolic Ca2+, with activation occurring at nanomolar to micromolar concentrations and inhibition at higher, millimolar concentrations.[4] However, RyR3 is notably less sensitive to Ca2+-induced inactivation compared to RyR1.[4]

Adenosine Triphosphate (ATP)

ATP, the primary energy currency of the cell, also functions as a significant activator of RyR3. In the absence of Ca2+, ATP can directly gate the RyR3 channel, and it also potentiates Ca2+-induced activation.[5][6]

Calmodulin (CaM)

Calmodulin is a ubiquitous Ca2+-binding protein that acts as a dual regulator of RyR3. Its effect is dependent on the intracellular Ca2+ concentration. At low Ca2+ levels (submicromolar), CaM activates RyR3, whereas at higher Ca2+ concentrations (micromolar), it becomes inhibitory.[1][7] The activation of RyR3 by CaM is also influenced by the cellular redox state.[7]

Cyclic Adenosine Diphosphoribose (cADPR)

cADPR is a second messenger that has been shown to sensitize RyR3 to Ca2+, effectively lowering the concentration of Ca2+ required for channel activation.[8] The precise mechanism of cADPR action on RyR3 is still under investigation, with some evidence suggesting the involvement of accessory proteins like calmodulin.[8]

Redox Modulation

The function of RyR3 is sensitive to the cellular redox environment. Endogenous reactive oxygen species (ROS) and reactive nitrogen species (RNS) can modify cysteine residues on the RyR3 protein through processes like S-glutathionylation and S-nitrosylation, altering its channel activity.[1][9] Oxidizing conditions generally favor channel opening, while reducing conditions have the opposite effect.[10]

Quantitative Data on RyR3 Activation

The following tables summarize the available quantitative data for the activation of RyR3 by its primary endogenous activators. It is important to note that these values can vary depending on the experimental system (e.g., native tissue vs. recombinant expression system), purity of the receptor, and the specific assay conditions.

Table 1: Activation of RyR3 by Calcium (Ca2+)

| Parameter | Value | Species/Tissue/System | Reference |

| EC50 | 3.2 ± 0.4 µM | Bovine Diaphragm Microsomes | [8] |

| Activation Threshold | ~100 nM | Recombinant Rabbit RyR3 in HEK293 cells | [4] |

| EC50 (in the presence of 1 µM cADPR) | 0.38 ± 0.2 µM | Bovine Diaphragm Microsomes | [8] |

| Inactivation Concentration | ~10 mM | Recombinant Rabbit RyR3 in HEK293 cells | [4] |

Table 2: Activation of RyR3 by Adenosine Triphosphate (ATP)

| Parameter | Value | Species/Tissue/System | Reference |

| Activating Concentration | 1 mM | Recombinant Mink RyR3 in HEK293 cells | [1] |

| Effect | Gating of RyR3 channels at resting Ca2+ levels | Recombinant Mink RyR3 in HEK293 cells | [1] |

Table 3: Regulation of RyR3 by Calmodulin (CaM)

| Ca2+ Concentration | Effect | Species/Tissue/System | Reference |

| < 1 µM | Activation | Recombinant RyR3 | [1][7] |

| > 1 µM | Inhibition | Recombinant RyR3 | [1][7] |

Table 4: Modulation of RyR3 by Cyclic Adenosine Diphosphoribose (cADPR)

| Parameter | Value | Species/Tissue/System | Reference |

| Activating Concentration | 0.5 - 1 µM | Bovine Diaphragm Microsomes | [8] |

| Effect | Sensitizes RyR3 to Ca2+ activation | Bovine Diaphragm Microsomes | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding of RyR3 activation. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for studying RyR3 activity.

References

- 1. ATP-induced activation of expressed RyR3 at low free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of Recombinant Wild Type and Mutant Ryanodine Receptors Expressed in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+-mediated activation of the skeletal-muscle ryanodine receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Calmodulin regulation and identification of calmodulin binding region of type-3 ryanodine receptor calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EMDB < EMD-45117 [ebi.ac.uk]

- 7. uniprot.org [uniprot.org]

- 8. embopress.org [embopress.org]

- 9. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pharmacological Profile of Ryanodine Receptor 3 (RyR3) Activators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Ryanodine Receptor 3 (RyR3) activators. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on this specific intracellular calcium channel. This document details the mechanisms of action of various activators, presents quantitative data in structured tables, outlines detailed experimental protocols for studying RyR3 activation, and provides visualizations of key signaling pathways and experimental workflows.

Introduction to Ryanodine Receptor 3 (RyR3)

The ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium signaling in a multitude of tissues.[1] Among the three mammalian isoforms (RyR1, RyR2, and RyR3), RyR3 is widely expressed, notably in the brain, diaphragm, and smooth muscle.[2] Unlike the well-defined roles of RyR1 in skeletal muscle and RyR2 in cardiac muscle, RyR3's functions are more diverse and appear to involve the fine-tuning of intracellular calcium signals, often through a mechanism known as Calcium-Induced Calcium Release (CICR).[1] In this process, a small influx of calcium into the cell triggers a much larger release of calcium from the endoplasmic/sarcoplasmic reticulum through RyR3 channels. This amplification of the calcium signal is critical in various cellular processes, including synaptic plasticity and muscle contraction. Understanding the pharmacological activators of RyR3 is therefore essential for elucidating its physiological roles and for the development of novel therapeutic agents targeting calcium signaling pathways.

Endogenous and Exogenous Activators of RyR3

RyR3 activity is modulated by a variety of endogenous and exogenous molecules. These activators can influence the channel's open probability, its sensitivity to other ligands, and the overall dynamics of intracellular calcium release.

Calcium (Ca²⁺)

Cytosolic calcium is the primary endogenous activator of RyR3. The binding of Ca²⁺ to the receptor induces a conformational change that opens the channel pore, leading to the release of stored calcium.[3] This positive feedback loop is the basis of CICR. Cryo-electron microscopy (cryo-EM) studies have revealed that Ca²⁺ binding at the interface of the central solenoid (Csol) and C-terminal domain (CTD) of RyR3 causes a pivoting motion of the CTD, which is translated to the transmembrane helices, ultimately gating the channel.[4] RyR3 exhibits a biphasic response to Ca²⁺, with activation occurring at micromolar concentrations.[5]

Adenosine Triphosphate (ATP)

ATP, a ubiquitous cellular energy source, also functions as a potent activator of RyR3.[6] It enhances the sensitivity of the channel to Ca²⁺, thereby promoting channel opening at lower calcium concentrations.[7] Cryo-EM structures show that ATP binds to the CTD of RyR3, inducing a conformational change that favors the open state.[4][8] Studies have shown that 1 mM ATP can effectively gate RyR3 channels even at resting calcium levels.[6]

Cyclic ADP-ribose (cADPR)

Cyclic ADP-ribose is an endogenous second messenger that has been shown to sensitize RyR3 to activation by Ca²⁺. While its direct binding site on RyR3 is still under investigation, its modulatory role is significant.

Caffeine

Caffeine, a well-known exogenous activator of all RyR isoforms, potentiates RyR3 activity by increasing its sensitivity to Ca²⁺.[9][10] This allows for channel activation at lower cytosolic Ca²⁺ concentrations. The binding of caffeine to a site within the transmembrane domain of RyR3 induces a conformational change that facilitates channel opening.[4][8] RyR3-expressing cells have been shown to respond to lower concentrations of caffeine compared to cells expressing RyR1.[9]

Quantitative Data on RyR3 Activators

The following table summarizes the available quantitative data for the activation of RyR3 by various ligands. This information is critical for comparative analysis and for designing experiments to probe RyR3 function.

| Activator | Parameter | Value | Species/System | Reference |

| Calcium (Ca²⁺) | EC₅₀ | 3.2 ± 0.2 µM | Mammalian Diaphragm Microsomes | [3] |

| EC₅₀ (in the presence of 1 µM cADPR) | 0.38 ± 0.2 µM | Mammalian Diaphragm Microsomes | [3] | |

| Caffeine | Activation Threshold | 0.0625 - 0.1250 mM | HEK293 cells expressing RyR3 | [9] |

| EC₅₀ | Lower than RyR1 | Myotubes expressing RyR3 | [11] | |

| ATP | Activating Concentration | 1 mM | HEK293 cells expressing RyR3 | [6] |

Experimental Protocols for Studying RyR3 Activation

The characterization of RyR3 activators relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for two key experimental approaches.

[³H]-Ryanodine Binding Assay

This assay is a cornerstone for studying the activity of RyR channels. Ryanodine, a plant alkaloid, binds with high affinity to the open state of the channel. Therefore, the amount of bound [³H]-ryanodine is directly proportional to the channel's open probability.

Protocol for [³H]-Ryanodine Binding to RyR3-Containing Microsomes:

-

Microsome Preparation (from Diaphragm Muscle):

-

Excise diaphragm muscle from the chosen species (e.g., rabbit, bovine) and place it in ice-cold homogenization buffer.[12]

-

Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched in sarcoplasmic reticulum vesicles containing RyR3.[13] A common procedure involves a low-speed spin to remove debris, followed by a high-speed spin to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable storage buffer and determine the protein concentration.

-

-

Binding Assay:

-

Prepare a reaction mixture containing the isolated microsomes, [³H]-ryanodine (e.g., 20 nM), and the desired concentration of the test activator in a binding buffer (e.g., 0.2 M KCl, 10 mM HEPES, pH 7.4, 10 µM Ca²⁺).[14]

-

To determine non-specific binding, include a parallel set of reactions with a 1000-fold excess of unlabeled ryanodine.

-

Incubate the reactions at 37°C for a specified time (e.g., 1.5 hours) to reach equilibrium.

-

Separate bound from free [³H]-ryanodine by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Endoplasmic Reticulum (ER) Ca²⁺ Measurement Assay

This cell-based assay provides a dynamic measure of RyR3 channel activity by monitoring changes in the calcium concentration within the endoplasmic reticulum, the intracellular calcium store.

Protocol for ER Ca²⁺ Measurement in HEK293 Cells Expressing RyR3:

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in a suitable medium (e.g., DMEM with 10% FBS). HEK293 cells are often used as they have low endogenous levels of RyRs.

-

stably transfect the HEK293 cells with a plasmid encoding RyR3. It is also beneficial to co-express a genetically encoded ER-targeted calcium indicator, such as R-CEPIA1er.

-

Select and maintain a stable cell line expressing both RyR3 and the ER calcium indicator.

-

-

Calcium Measurement:

-

Plate the stable HEK293-RyR3 cells in a multi-well plate suitable for fluorescence measurements.

-

Prior to the assay, replace the culture medium with a physiological salt solution.

-

Acquire a baseline fluorescence reading of the ER calcium indicator.

-

Apply the test activator at the desired concentration.

-

Monitor the change in fluorescence over time. A decrease in fluorescence indicates a release of Ca²⁺ from the ER through the activated RyR3 channels.

-

Data can be expressed as a change in fluorescence intensity or as a ratio for ratiometric indicators.

-

Signaling Pathways and Experimental Workflows

The activation of RyR3 is a key event in several signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of the complex regulatory mechanisms.

Calcium-Induced Calcium Release (CICR) Signaling Pathway

The primary signaling mechanism for RyR3 activation is CICR. A small initial influx of Ca²⁺, either from the extracellular space or from other intracellular channels, binds to and activates RyR3. This triggers a larger release of Ca²⁺ from the ER, amplifying the initial signal. This process is crucial for various cellular responses. Calmodulin (CaM) is a key modulator of this pathway, exhibiting a biphasic effect: at low Ca²⁺ concentrations, CaM can activate RyR3, while at higher concentrations, it becomes inhibitory.[1]

Caption: Calcium-Induced Calcium Release (CICR) pathway mediated by RyR3.

Experimental Workflow for Characterizing RyR3 Activators

The process of identifying and characterizing novel RyR3 activators typically follows a multi-step workflow, starting with high-throughput screening and progressing to more detailed mechanistic studies.

Caption: Workflow for the identification and characterization of RyR3 activators.

Conclusion

The pharmacological activation of RyR3 is a complex process involving multiple endogenous and exogenous modulators. A thorough understanding of these activators, their mechanisms of action, and the experimental approaches to study them is paramount for advancing our knowledge of RyR3's physiological and pathological roles. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways. Continued research into the pharmacological profile of RyR3 activators holds significant promise for the development of novel therapeutic strategies for a range of disorders where calcium dysregulation is a contributing factor.

References

- 1. Calmodulin regulation and identification of calmodulin binding region of type-3 ryanodine receptor calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential distribution of ryanodine receptor type 3 (RyR3) gene product in mammalian skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory mechanisms of ryanodine receptor/Ca2+ release channel revealed by recent advancements in structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM investigation of ryanodine receptor type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP-induced activation of expressed RyR3 at low free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Response to caffeine and ryanodine receptor isoforms in mouse skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Further characterization of the type 3 ryanodine receptor (RyR3) purified from rabbit diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.unipd.it [research.unipd.it]

- 14. Calcium-induced calcium release and type 3 ryanodine receptors modulate the slow afterhyperpolarising current, sIAHP, and its potentiation in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of RyR3 Modulation: A Technical Guide to the Discovery and Development of Novel Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine receptors (RyRs) are a family of intracellular calcium channels critical for regulating calcium signaling in a multitude of cell types.[1] As the largest known ion channels, these homotetrameric structures are located on the sarcoplasmic and endoplasmic reticulum, where they govern the release of calcium into the cytosol, a fundamental process in muscle contraction, neurotransmission, and gene expression.[2][3] Three main isoforms have been identified in mammals: RyR1, predominantly in skeletal muscle; RyR2, primarily in the heart; and RyR3, which is more widely expressed, notably in the brain, diaphragm, and smooth muscle.[4][5]

While extensive research has focused on the roles of RyR1 and RyR2 in disease, leading to the development of inhibitors for conditions associated with channel hyperactivity, RyR3 has emerged as a compelling, yet underexplored, therapeutic target.[3][6] Dysregulation of RyR3 has been implicated in neurological disorders such as Alzheimer's and epilepsy, as well as in pain management and certain muscular disorders.[2][3] Consequently, the discovery of novel activators for RyR3 presents a promising therapeutic avenue for conditions characterized by deficient calcium signaling.

This technical guide provides an in-depth overview of the core principles and methodologies essential for the discovery and development of novel RyR3 activators. It covers the foundational aspects of RyR3 signaling, detailed experimental protocols for screening and validation, and a summary of the current landscape of known activators.

The RyR3 Signaling Pathway and Rationale for Activation

RyR3 channels are crucial components of the calcium-induced calcium release (CICR) mechanism.[4][7] A small initial influx of calcium into the cell, or release from other intracellular stores, can trigger a much larger release of calcium from the endoplasmic reticulum by activating RyR3. This amplification is vital for robust cellular signaling. RyR3 is also known to be activated by the endogenous second messenger cyclic adenosine 5'-diphosphoribose (cADPR).[8]

In certain pathological states, insufficient RyR3-mediated calcium release can lead to impaired cellular function. For instance, in some neurodegenerative diseases, restoring normal calcium homeostasis through RyR3 activation could be neuroprotective.[3] Therefore, developing potent and selective RyR3 activators is a key strategy for therapeutic intervention.

Figure 1. Simplified RyR3 signaling pathway.

Strategies for Discovering Novel RyR3 Activators

The identification of novel RyR3 activators requires a systematic approach, beginning with high-throughput screening (HTS) of large compound libraries, followed by rigorous validation and characterization of hits.

Figure 2. Experimental workflow for RyR3 activator discovery.

Data Presentation: Known RyR Activators

While the discovery of novel and selective RyR3 activators is an ongoing area of research, several tool compounds are known to activate RyR isoforms. Their quantitative data, where available, provide a benchmark for new chemical entities.

| Compound | Target(s) | Assay Type | Parameter | Value | Reference(s) |

| 4-Chloro-m-cresol (4-CmC) | RyR1, RyR2, RyR3 | Ca²⁺ Release | EC₅₀ (RyR1) | 0.2 mM | [9] |

| Ca²⁺ Release | EC₅₀ (RyR2) | 0.4 mM | [9] | ||

| Ca²⁺ Release | EC₅₀ (RyR3) | 1.5 mM | [9] | ||

| [³H]Ryanodine Binding | EC₅₀ (RyR1) | ~100 µM | [4] | ||

| Suramin | RyR1 (skeletal muscle) | [³H]Ryanodine Binding | EC₅₀ | ~60 µM | [2] |

| NF307 (Suramin Analog) | RyR1 (skeletal muscle) | [³H]Ryanodine Binding | EC₅₀ | 91 ± 7 µM | [10] |

Note: Much of the existing data is for RyR1 due to its abundance in skeletal muscle. Data specific to novel, selective RyR3 activators is limited in the current literature, highlighting a critical gap and opportunity in the field.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery. Below are methodologies for key assays in the screening and characterization of RyR3 activators.

Protocol 1: High-Throughput Screening (HTS) using a Fluorescent Ca²⁺ Indicator

This assay is designed to identify compounds that increase intracellular calcium by activating RyR3 channels expressed in a stable cell line.

1. Cell Culture and Seeding:

- Use a host cell line (e.g., HEK293) stably transfected with an inducible human RyR3 expression vector.

- Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

- Induce RyR3 expression (e.g., with doxycycline) 24-48 hours prior to the assay.

- Seed cells into 384-well, black-walled, clear-bottom assay plates and allow them to adhere overnight.

2. Compound Preparation and Loading:

- Prepare a stock solution of a fluorescent, cell-permeant Ca²⁺ indicator (e.g., Fluo-4 AM) in anhydrous DMSO.

- Dilute the indicator in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final working concentration (e.g., 2 µM).

- Remove culture medium from the plates and add the Fluo-4 AM loading buffer to each well.

- Incubate plates at 37°C for 30-60 minutes in the dark.

3. Assay Procedure:

- Following incubation, wash the cells gently with the physiological salt solution to remove excess dye.

- Add fresh salt solution to each well.

- Prepare compound plates by diluting the screening library compounds to the desired final concentration in the assay buffer.

- Use a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

- Add compounds from the source plate to the assay plate.

- Immediately begin kinetic fluorescence readings (excitation ~485 nm, emission ~525 nm) for a period of 2-5 minutes to capture the calcium flux.

4. Data Analysis:

- Calculate the response for each well, typically as the maximum fluorescence intensity minus the baseline fluorescence (F_max - F_0).

- Normalize the data to positive (e.g., a known activator like caffeine) and negative (DMSO vehicle) controls.

- Identify "hits" as compounds that produce a signal significantly above a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).

Protocol 2: [³H]-Ryanodine Binding Assay

This secondary assay validates primary hits by measuring their ability to enhance the binding of [³H]-ryanodine, which preferentially binds to the open state of the RyR channel.

1. Preparation of Microsomes:

- Homogenize tissue rich in RyR3 (e.g., diaphragm) or cultured cells overexpressing RyR3 in a buffered sucrose solution.

- Perform differential centrifugation to isolate the microsomal fraction, which is enriched in endoplasmic reticulum vesicles.

- Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA assay).

2. Binding Reaction:

- In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl):

- Microsomal protein (e.g., 50-100 µg)

- [³H]-ryanodine (e.g., 2-10 nM final concentration)

- A sub-optimal concentration of Ca²⁺ to allow for the detection of activator-induced enhancement (e.g., 1 µM).

- Varying concentrations of the test compound (or vehicle control).

- To determine non-specific binding, prepare parallel tubes containing a high concentration of unlabeled ryanodine (e.g., 10 µM).

- Incubate the reactions at 37°C for 1-3 hours to reach equilibrium.

3. Separation and Scintillation Counting:

- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a vacuum manifold. This separates the protein-bound radioligand from the free radioligand.

- Wash the filters rapidly with ice-cold wash buffer to reduce non-specific binding.

- Place the filters into scintillation vials, add scintillation cocktail, and vortex.

- Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting the non-specific CPM from the total CPM for each sample.

- Plot the specific binding as a function of the test compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of compound that produces 50% of the maximal effect).

Conclusion and Future Perspectives

The discovery of novel RyR3 activators represents a significant, yet challenging, frontier in pharmacology. While the therapeutic rationale is strong, particularly for certain neurological and muscular disorders, the field is in its infancy.[3] The primary hurdles include the structural complexity of the RyR3 channel and the need for high selectivity over RyR1 and RyR2 to avoid potential cardiac and skeletal muscle side effects.

The methodologies outlined in this guide provide a robust framework for initiating and advancing RyR3 activator discovery programs. By adapting established HTS techniques and employing rigorous secondary assays, researchers can identify and characterize promising new chemical entities. Future success will likely depend on the integration of these screening approaches with structure-based drug design, leveraging advancements in cryo-electron microscopy to elucidate the binding sites of activators on the RyR3 channel. The development of potent and selective RyR3 activators holds the potential to deliver first-in-class therapeutics for a range of debilitating diseases.

References

- 1. Short- and long-term functional alterations of the skeletal muscle calcium release channel (Ryanodine receptor) by Suramin: apparent dissociation of single channel current recording and [3H]ryanodine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the skeletal muscle ryanodine receptor by suramin and suramin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are RYR3 modulators and how do they work? [synapse.patsnap.com]

- 4. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Targeting ryanodine receptors to treat human diseases [jci.org]

- 7. Putative roles of type 3 ryanodine receptor isoforms (RyR3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. researchgate.net [researchgate.net]

- 10. Suramin and suramin analogs activate skeletal muscle ryanodine receptor via a calmodulin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for Ryanodine Receptor 3 (RyR3) Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ryanodine Receptor isoform 3 (RyR3) is a large, homotetrameric ion channel embedded in the endoplasmic/sarcoplasmic reticulum membrane, where it governs the release of stored calcium (Ca²⁺) into the cytoplasm.[1][2][3] While sharing significant homology with its better-studied counterparts, RyR1 and RyR2, RyR3 exhibits a unique functional profile characterized by a particularly high sensitivity to activating ligands.[1][2][4] This distinct behavior enables a high-gain Ca²⁺-induced Ca²⁺ release (CICR) mechanism.[2][5][6] RyR3 is expressed in a wide range of tissues, including the brain, diaphragm, and smooth muscle, and plays crucial roles in synaptic plasticity, myogenic tone, and early skeletal muscle development.[1][2][7] Understanding the precise structural transitions that govern RyR3 activation is critical for elucidating its physiological roles and for the development of targeted therapeutics for associated channelopathies.[8]

This technical guide provides an in-depth analysis of the structural basis for RyR3 activation, leveraging recent high-resolution cryo-electron microscopy (cryo-EM) data. It details the conformational states of the channel, the roles of key activating ligands, and the experimental methodologies used to uncover these mechanisms.

Structural Overview of the RyR3 Channel

The RyR3 channel is a massive macromolecular complex, with each protomer comprising a large cytoplasmic assembly and a smaller transmembrane domain (TMD). The cytoplasmic region acts as a scaffold for numerous regulatory proteins and ligands, featuring key structural domains such as the N-terminal domains (NTD-A, NTD-B), solenoid domains (Nsol, Jsol, Bsol, Csol), and three SPRY (SPla and RYanodine receptor) domains.[1][3] The TMD forms the ion permeation pathway, which is subject to intricate allosteric regulation by the cytoplasmic assembly.

The Closed (Non-Activated) State

Cryo-EM structures of RyR3 in a non-activating, closed state have been resolved in the presence of the Ca²⁺ chelator EGTA.[1][3] In this conformation, the central pore is constricted, preventing the flux of Ca²⁺ ions. The narrowest point of the pore-forming domain measures less than 1.15 Å in radius, which is insufficient to allow the passage of even a dehydrated calcium ion.[1] This resting state represents the baseline conformation of the channel, poised for activation.

The Activated (Open) State

The application of activating ligands induces a dramatic conformational change, transitioning the channel to an open state. High-resolution structures have been solved in the presence of a combination of 30 µM free Ca²⁺, 5 mM ATP, and 5 mM caffeine.[1][3] This transition is characterized by significant structural rearrangements throughout the cytoplasmic assembly, which are ultimately coupled to the widening of the transmembrane pore. This gating motion involves a rotation and outward movement of the pore-lining helices, expanding the pore radius to allow for the rapid efflux of Ca²⁺ from the ER/SR lumen.[1][9] A key finding is that the addition of this combination of activating ligands shifts the entire population of channels into an open state, indicating an intrinsically high open probability under these conditions.[1][2]

Key Ligands in RyR3 Activation

RyR3 activation is a cooperative process involving multiple ligands that bind to distinct sites on the channel, synergistically promoting the open state.[10]

Calcium (Ca²⁺)

As with other RyR isoforms, cytosolic Ca²⁺ is a primary activator of RyR3, mediating the process of CICR.[5] RyR3, however, displays a distinct Ca²⁺ sensitivity profile. Unlike RyR1, which can be activated by nanomolar Ca²⁺ in the presence of ATP, RyR3 requires micromolar concentrations of cytosolic Ca²⁺ to shift its equilibrium toward the open state.[11] Furthermore, while millimolar Ca²⁺ levels are inhibitory for RyR1, RyR3 remains active, suggesting a lower sensitivity to Ca²⁺-dependent inactivation.[11] A high-affinity Ca²⁺ binding site has been identified at the interface between the central solenoid (Csol) and C-terminal (CTD) domains.[3]

Adenosine Triphosphate (ATP)

ATP acts as a crucial co-agonist, potentiating the activating effect of Ca²⁺.[10][11] Cryo-EM maps have located a key ATP binding site within the N-terminal region of the RyR3 channel.[1][2] The binding of ATP is proposed to induce an initial "priming" conformational change in the cytoplasmic domain, which lowers the energy barrier for subsequent Ca²⁺-dependent channel opening.[12]

Other Modulators

-

Caffeine: A well-known xanthine that increases the sensitivity of RyR channels to Ca²⁺, thereby promoting channel opening at lower calcium concentrations.[11][13]

-

Cyclic ADP-ribose (cADPR): This endogenous signaling molecule has been shown to be an effective activator of RyR3 channels, suggesting a role in physiological signaling pathways beyond basic CICR.[11]

The signaling pathway for ligand-mediated activation is depicted below.

Quantitative Data on RyR3 Activation

The structural and functional characterization of RyR3 has yielded quantitative data that define its activation parameters.

Table 1: Ligand Conditions for RyR3 Structural States

| Structural State | Key Ligands | Concentration | Reference |

|---|---|---|---|

| Closed | EGTA (Ca²⁺ Chelator) | 5 mM | [1][3] |

| Open | Free Calcium (Ca²⁺) | 30 µM | [1][3] |

| Adenosine Triphosphate (ATP) | 5 mM | [1][3] |

Table 2: Structural Parameters of the RyR3 Pore

| Structural State | Constriction Site | Minimum Pore Radius (Å) | Reference |

|---|---|---|---|

| Closed | Pore-forming Domain | < 1.15 | [1] |

| Open | Pore-forming Domain | > 2.3 |[1] |

Table 3: Functional Properties of RyR3 vs. Other Isoforms

| Property | RyR3 | RyR1 | Reference |

|---|---|---|---|

| Ca²⁺ Activation Threshold | Micromolar (µM) range | Nanomolar (nM) range (with ATP) | [11] |

| Inhibition by High [Ca²⁺] | Not inhibited by millimolar (mM) levels | Inhibited by millimolar (mM) levels | [11] |

| cADPR Sensitivity | Sensitive to activation | - | [11] |

| Open Probability (Po) | Intrinsically high with activating ligands | Lower under similar conditions |[1] |

Experimental Methodologies

The elucidation of the RyR3 activation mechanism relies on a combination of advanced biophysical and imaging techniques.

Cryo-Electron Microscopy (Cryo-EM)

This technique has been pivotal in solving the high-resolution structures of RyR3 in its different conformational states.

-

Objective: To determine the three-dimensional structure of the RyR3 channel in closed and open states at near-atomic resolution.

-

Methodology:

-

Protein Expression and Purification: Full-length RyR3 is expressed in a suitable system (e.g., HEK293 cells) and purified using affinity chromatography.

-

Sample Preparation: The purified RyR3 protein is incubated with specific ligands to stabilize it in the desired conformational state (e.g., 5 mM EGTA for the closed state; 30 µM Ca²⁺, 5 mM ATP, 5 mM caffeine for the open state).[1]

-

Vitrification: A small volume of the sample is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to embed the protein particles in a thin layer of vitreous ice.

-

Data Acquisition: The frozen grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector, collecting thousands of micrograph movies of the randomly oriented RyR3 particles.

-

Image Processing: The movies are corrected for motion, and individual particle images are picked. These particles undergo 2D classification to remove noise and select for high-quality views.

-

3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the individual particle images.

-

Model Building: An atomic model of the RyR3 protein is built into the final high-resolution cryo-EM density map.[14]

-

Single-Channel Recording

This electrophysiological technique allows for the direct measurement of ion flow through a single RyR3 channel, providing functional data on its gating properties.

-

Objective: To measure the open probability (Po), conductance, and gating kinetics of a single RyR3 channel in response to different ligands.

-

Methodology:

-

SR Microsome Isolation: Heavy sarcoplasmic reticulum (SR) microsomes containing native RyR3 are isolated from tissue homogenates by differential centrifugation.[15]

-

Planar Lipid Bilayer Formation: A synthetic lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking the cell membrane.[15][16]

-

Microsome Fusion: The SR microsomes are added to the cis chamber (representing the cytoplasm), where they fuse with the bilayer, incorporating the RyR channel.

-

Electrophysiological Recording: A voltage clamp is applied across the bilayer, and ionic currents are measured. The trans chamber (representing the ER/SR lumen) typically contains a high concentration of the charge carrier (e.g., Cs⁺).

-

Ligand Application: Activating and inhibiting ligands (e.g., Ca²⁺, ATP, Mg²⁺) are added to the cis chamber at varying concentrations to observe their effect on channel activity.

-

Data Analysis: The recorded current traces are analyzed to determine the channel's open probability, mean open and closed times, and single-channel conductance.[17]

-

Calcium Imaging

This cell-based imaging technique enables the visualization of Ca²⁺ release events mediated by RyR3 channels in a cellular context.

-

Objective: To monitor intracellular Ca²⁺ dynamics resulting from RyR3 channel activation in living cells.

-

Methodology:

-

Cell Preparation: Cells expressing RyR3 (either endogenously or via transfection) are cultured on a suitable imaging dish (e.g., glass-bottom dish).

-

Dye Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Rhod-3 AM). The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator in the cytoplasm.[18][19]

-

Imaging Setup: The cells are placed on the stage of a fluorescence microscope (typically a confocal microscope for high spatial and temporal resolution).

-

Baseline Measurement: A baseline fluorescence level is recorded before stimulation.

-

Stimulation: A stimulus is applied to activate the RyR3 channels. This can be a global application of an agonist like caffeine or a physiological stimulus depending on the cell type.

-

Image Acquisition: Changes in intracellular fluorescence are recorded over time. An increase in fluorescence corresponds to an increase in cytosolic [Ca²⁺] due to release from the ER/SR.

-

Data Analysis: The fluorescence intensity data (F) is typically normalized to the baseline fluorescence (F₀) to generate traces of ΔF/F₀, which represent the relative change in Ca²⁺ concentration.[20]

-

Conclusion and Future Directions

The structural basis for RyR3 activation is defined by a complex allosteric mechanism involving ligand-induced conformational changes that couple the cytoplasmic sensor domains to the transmembrane pore. High-resolution cryo-EM has revealed the channel's architecture in both closed and open states, identifying key binding sites for Ca²⁺ and ATP and illustrating the dramatic structural rearrangements that lead to channel gating. Functionally, RyR3 is distinguished by its high sensitivity to activating ligands and its unique response to varying Ca²⁺ concentrations compared to other isoforms.

This detailed structural and functional understanding provides a robust framework for the rational design of novel RyR3 modulators. For drug development professionals, the distinct ligand binding pockets and allosteric pathways of RyR3 present opportunities for creating isoform-selective agonists or antagonists. Future research will likely focus on capturing intermediate states in the activation pathway and understanding how disease-associated mutations, particularly those linked to neurological disorders, disrupt these finely tuned structural transitions.[2][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Cryo-EM investigation of ryanodine receptor type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cryo-EM investigation of ryanodine receptor type 3 [ideas.repec.org]

- 5. Putative roles of type 3 ryanodine receptor isoforms (RyR3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. What are RYR3 modulators and how do they work? [synapse.patsnap.com]

- 8. Frontiers | Structural Insight Into Ryanodine Receptor Channelopathies [frontiersin.org]

- 9. rupress.org [rupress.org]

- 10. Ryanodine Receptor Structure and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. researchgate.net [researchgate.net]

- 13. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 14. A guide to the 3D structure of the ryanodine receptor type 1 by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fast and slow gating types of SR ryanodine receptor/channel purified from canine latissimus dorsi muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. Expression of ryanodine receptor RyR3 produces Ca2+ sparks in dyspedic myotubes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ryanodine Receptor 3 (RyR3) Activators in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a family of intracellular calcium channels crucial for regulating calcium-induced calcium release (CICR) from the endoplasmic reticulum, a process fundamental to numerous cellular functions.[1] The RyR3 isoform is notably expressed in the central nervous system, particularly in the hippocampus, a brain region integral to learning and memory.[2][3] Emerging evidence suggests that RyR3 plays a distinct role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory.[4][5] This technical guide provides an in-depth exploration of the role of RyR3 activators in synaptic plasticity, summarizing key quantitative data, detailing experimental protocols, and illustrating the associated signaling pathways.

RyR3 Activators in Synaptic Plasticity Research

Several pharmacological agents are utilized to investigate the role of RyR activation in synaptic plasticity. While none are exclusively specific for RyR3, their effects in combination with genetic models like RyR3 knockout mice provide valuable insights.

-

Ryanodine: This plant alkaloid exhibits a biphasic effect on RyRs. At nanomolar concentrations, it locks the channel in a sub-conductance open state, effectively acting as an activator.[2] Conversely, at micromolar concentrations, it fully inhibits channel function.[6]

-

Caffeine: A widely used methylxanthine, caffeine sensitizes RyRs to calcium, thereby lowering the threshold for their activation.[3][7] However, it is a non-specific activator and can also affect other cellular targets, including phosphodiesterases and adenosine receptors.[8]

-

4-Chloro-m-cresol (4-CmC): This compound is a potent activator of RyRs.[6] While it has been used to study RyR function in neurons, some studies suggest it may have off-target effects, such as inhibiting SERCA pumps at higher concentrations, which could independently alter calcium signaling.[9]

Quantitative Data on RyR3 Modulation and Synaptic Plasticity

The following tables summarize quantitative findings from studies investigating the role of RyR3 in synaptic plasticity, primarily through the use of RyR3 knockout (KO) mice and general RyR activators.

Table 1: Effect of RyR3 Deletion on Long-Term Potentiation (LTP) in the Hippocampus

| Brain Region | Induction Protocol | Genotype | fEPSP Slope (% of Baseline) | Key Finding | Citation(s) |

| CA1 | Weak Tetanization (100 Hz, 100 ms) | Wild-Type | 129.4 ± 13.6 (at 2h) | Weak LTP is maintained. | [3][4] |

| CA1 | Weak Tetanization (100 Hz, 100 ms) | RyR3 KO | Decays to baseline within 30 min | Weak LTP is impaired. | [3][4] |

| CA1 | Strong Tetanization (3x 100 Hz, 1s) | Wild-Type | 151.3 ± 11.7 (at 6h) | Robust LTP is unaffected. | [4] |

| CA1 | Strong Tetanization (3x 100 Hz, 1s) | RyR3 KO | 152.4 ± 20.1 (at 6h) | Robust LTP is unaffected. | [4] |

| Dentate Gyrus | Strong Tetanization (3x TBS) | Wild-Type | 137.05 ± 8.3 (at 6h) | Robust LTP is unaffected. | [4] |

| Dentate Gyrus | Strong Tetanization (3x TBS) | RyR3 KO | 143.2 ± 11.4 (at 6h) | Robust LTP is unaffected. | [4] |

Table 2: Effect of RyR3 Deletion on Depotentiation (DP) in the Dentate Gyrus

| Induction Protocol | Genotype | fEPSP Slope (% of Baseline after LFS) | Key Finding | Citation(s) |

| Single Tetanus followed by LFS (5 Hz, 2 min) | Wild-Type | Maintained at potentiated level | DP is stable. | [3][4] |

| Single Tetanus followed by LFS (5 Hz, 2 min) | RyR3 KO | Decays to baseline within 30 min | Maintenance of DP is impaired. | [3][4] |

Table 3: Effect of RyR Activators on Long-Term Depression (LTD) in the Hippocampal CA1 Region

| Activator | Concentration | fEPSP Slope (% of Baseline after LFS) | Key Finding | Citation(s) |

| Ryanodine | 1 µM | 59.7 ± 7.2 | Facilitates LTD induction. | [10] |

| Caffeine | 1 mM | 61.8 ± 6.0 | Facilitates LTD induction. | [10] |

| Control | - | 81.4 ± 4.8 | Baseline LTD. | [10] |

Signaling Pathways of RyR3-Mediated Synaptic Plasticity

Activation of RyR3 is a critical component of the intracellular calcium signaling cascade that governs synaptic plasticity. The following diagrams illustrate the proposed signaling pathways.

Experimental Protocols

Electrophysiological Recording of Synaptic Plasticity in Hippocampal Slices

This protocol outlines the measurement of field excitatory postsynaptic potentials (fEPSPs) to assess the effects of RyR3 activators on LTP.

1. Slice Preparation:

-

Anesthetize and decapitate an adult mouse (e.g., C57BL/6 or RyR3 KO and wild-type littermates).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Prepare 350-400 µm thick horizontal hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording Setup:

-

Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region.

3. Data Acquisition:

-

Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs at an intensity that elicits a response of 30-40% of the maximal amplitude.

-

Record a stable baseline for at least 20 minutes.

-

Apply the RyR3 activator (e.g., 10 nM ryanodine or 1 mM caffeine) to the perfusion bath for a predetermined duration (e.g., 20-30 minutes) prior to LTP induction.

-

Induce LTP using a weak tetanization protocol (e.g., a single train of 100 pulses at 100 Hz) as this form of plasticity is sensitive to RyR3 modulation.[3][4]

-

Record fEPSPs for at least 60 minutes post-tetanization.

4. Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the post-tetanization fEPSP slopes to the average baseline slope.

-

Compare the degree of potentiation between control and drug-treated slices.

Calcium Imaging of RyR3 Activation in Cultured Neurons

This protocol describes how to visualize RyR3-mediated calcium release in primary hippocampal neurons.

1. Cell Culture and Transfection (if applicable):

-

Culture primary hippocampal neurons from embryonic day 18 (E18) rat or mouse pups on poly-L-lysine-coated glass coverslips.

-

For specific visualization of RyR3 activity, consider using cells from RyR3 KO mice as a negative control.

2. Fluorescent Dye Loading:

-

Wash cultured neurons with a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

-

Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in the buffer for 30-45 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification for at least 15 minutes.

3. Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a high-speed camera.

-

Continuously perfuse with physiological buffer.

-

Acquire baseline fluorescence images.

-

Apply the RyR3 activator (e.g., 1 mM caffeine or 100 µM 4-CmC) via the perfusion system.

-

Record the change in fluorescence intensity over time.

4. Data Analysis:

-

Define regions of interest (ROIs) over neuronal cell bodies or specific dendritic compartments.

-

Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.

-

Quantify parameters such as the peak amplitude, rise time, and decay time of the calcium transients.

Morris Water Maze for Spatial Learning and Memory

This protocol details a behavioral assay to assess the impact of RyR3 modulation on hippocampus-dependent spatial learning.

1. Apparatus:

-

A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

A submerged escape platform (10-15 cm in diameter) placed in one quadrant of the pool.

-

Distal visual cues are placed around the room.

2. Pre-training/Habituation:

-

On the first day, allow mice to swim freely in the pool for 60 seconds without the platform to habituate them to the environment.

3. Acquisition Phase (4-5 days):

-

Administer the RyR3 modulating drug (activator or inhibitor) at a specified time before each daily session.

-

Conduct 4 trials per day for each mouse.

-

For each trial, place the mouse in the water at one of four quasi-random starting positions, facing the wall of the pool.

-

Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.

-

If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, gently guide it to the platform.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

4. Probe Trial:

-